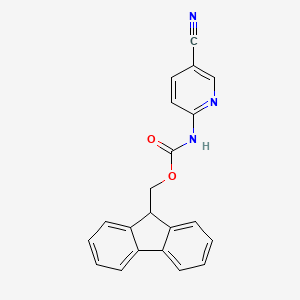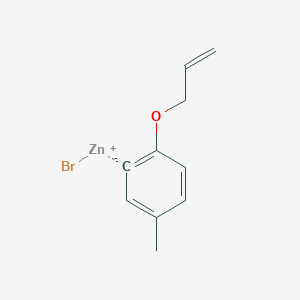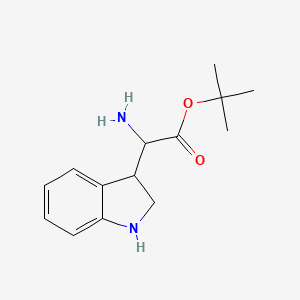
tert-butyl 2-amino-2-(2,3-dihydro-1H-indol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-aminomethyl)indoline is a compound that belongs to the class of indoline derivatives Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring The Boc group, or tert-butoxycarbonyl group, is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)indoline typically involves the protection of the amine group followed by the formation of the indoline ring. One common method involves the following steps:
Protection of the Amine Group: The starting material, aminomethylindoline, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Indoline Ring: The protected amine is then subjected to cyclization reactions to form the indoline ring. This can be achieved through various methods, including palladium-catalyzed cyclization or intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of 3-(Boc-aminomethyl)indoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boc-aminomethyl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different reduced indoline derivatives.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Boc-aminomethyl)indoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Boc-aminomethyl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, ensuring that the amine group remains intact until the desired reaction step.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Boc-aminomethyl)indole: Similar structure but with an indole ring instead of an indoline ring.
3-(Boc-aminomethyl)pyrrole: Contains a pyrrole ring instead of an indoline ring.
3-(Boc-aminomethyl)benzene: Contains a benzene ring instead of an indoline ring.
Uniqueness
3-(Boc-aminomethyl)indoline is unique due to the presence of both the indoline ring and the Boc-protected amine group. This combination provides specific chemical properties that make it suitable for various synthetic and research applications. The indoline ring offers a unique scaffold for the development of bioactive molecules, while the Boc group ensures stability during synthetic processes.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
tert-butyl 2-amino-2-(2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)12(15)10-8-16-11-7-5-4-6-9(10)11/h4-7,10,12,16H,8,15H2,1-3H3 |
InChI-Schlüssel |
XAYQWLANRQLTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1CNC2=CC=CC=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


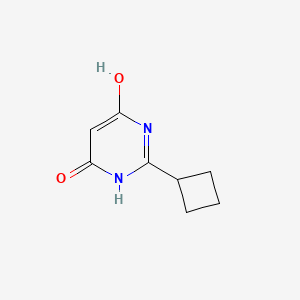
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
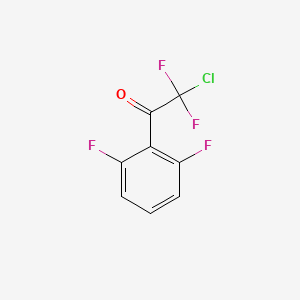
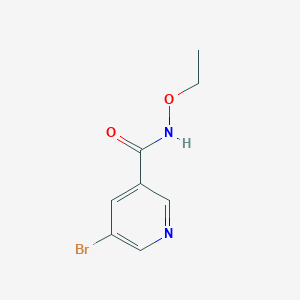
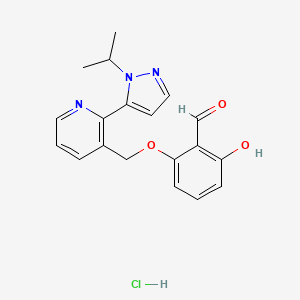
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
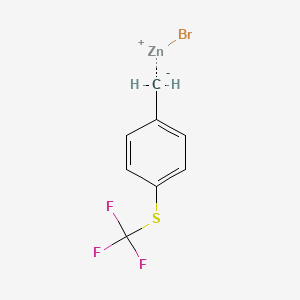
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
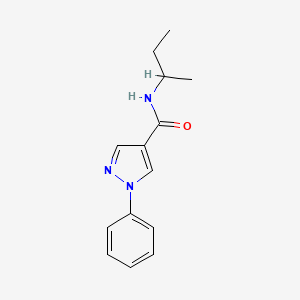
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
